4-(5-Bromo-2-methylphenylsulfonyl)morpholine (CAS 330827-25-3): A Technical Guide to Synthesis and Application in Drug Discovery
4-(5-Bromo-2-methylphenylsulfonyl)morpholine (CAS 330827-25-3): A Technical Guide to Synthesis and Application in Drug Discovery
Executive Summary & Structural Rationale4-(5-Bromo-2-methylphenylsulfonyl)morpholine (CAS 330827-25-3) is a highly versatile, tri-functional building block widely utilized in modern medicinal chemistry[1]. Its architecture is strategically designed to optimize both synthetic tractability and pharmacokinetic profiles in drug development:
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Aryl Bromide Handle: The 5-bromo substituent serves as an essential electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation of diverse 1[1].
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Ortho-Methyl Group: The methyl group adjacent to the sulfonyl linker provides critical steric bulk. This restricts the rotational degrees of freedom around the C-S bond, effectively locking the molecule into specific conformational states that can enhance target binding affinity and selectivity.
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Morpholine-Sulfonamide Pharmacophore: The morpholine ring is a privileged motif known to improve aqueous solubility and metabolic stability. When coupled via a sulfonamide linkage, it acts as a robust hydrogen-bond acceptor with a distinct tetrahedral geometry, which is highly resistant to enzymatic cleavage compared to traditional amide bonds.
Physicochemical Profile
Understanding the baseline properties of CAS 330827-25-3 is critical for reaction planning, solubility predictions, and downstream purification workflows[2].
| Property | Value |
| IUPAC Name | 4-(5-bromo-2-methylphenyl)sulfonylmorpholine |
| CAS Number | 330827-25-3[2] |
| Molecular Formula | C11H14BrNO3S[2] |
| Molecular Weight | 320.20 g/mol [2] |
| Physical State | Solid |
| Target Applications | Kinase inhibitors, QR2 inhibitors, GPCR modulators[1] |
Primary Synthesis Methodology
The synthesis of 4-(5-bromo-2-methylphenylsulfonyl)morpholine relies on a highly efficient nucleophilic acyl substitution. The reaction couples 5-bromo-2-methylbenzenesulfonyl chloride with morpholine[1].
Reaction Causality & Design
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Solvent Selection (Dichloromethane - DCM): DCM is chosen for its excellent solvating power for both the non-polar sulfonyl chloride and the resulting sulfonamide, ensuring a homogeneous reaction mixture.
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Base Selection (Pyridine / DMAP): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the morpholine (pKa ~8.3), rendering it non-nucleophilic and stalling the reaction. Pyridine acts as an acid scavenger, while a catalytic amount of DMAP forms a highly reactive sulfonylpyridinium intermediate, accelerating the reaction[1].
Step-by-Step Protocol
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Preparation: To an oven-dried, argon-purged round-bottom flask, add 5-bromo-2-methylbenzenesulfonyl chloride (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.2 M concentration)[1].
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Catalysis & Base Addition: Cool the solution to 0 °C using an ice bath. Add Pyridine (1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv)[1].
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Nucleophilic Addition: Slowly add morpholine (1.4 equiv) dropwise to the cooled mixture[1]. Self-Validation Check: The dropwise addition controls the exothermic nature of the reaction and prevents localized heating, which could lead to undesired side reactions.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes[1]. Monitor the reaction progress via LC-MS or TLC until the sulfonyl chloride is completely consumed[1].
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Work-up: Quench the reaction with water[1]. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1N HCl (to remove excess pyridine and morpholine), saturated aqueous NaHCO3, and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure building block.
Caption: Synthesis pathway of CAS 330827-25-3 via nucleophilic acyl substitution.
Applications in Drug Discovery: Downstream Functionalization
The primary utility of CAS 330827-25-3 lies in its ability to be functionalized into complex therapeutic agents. A prominent example is its use in the synthesis of 1, which are actively investigated for their potential to tackle oxidative stress and cognitive decline[1].
To build these complex molecules, the aryl bromide moiety is subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol details the coupling of CAS 330827-25-3 with a terminal aryl/heteroaryl boronic acid to generate a diversified library.
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Mechanistic Causality:
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Pd(dppf)Cl2: The bulky bidentate dppf ligand stabilizes the palladium center and accelerates the reductive elimination step, which is often rate-limiting in sterically hindered ortho-substituted systems (like our ortho-methyl substrate).
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K2CO3 / H2O: The aqueous base is critical. It converts the boronic acid into a more reactive trihydroxyboronate intermediate, which is essential for the transmetalation step onto the palladium complex.
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Step-by-Step Protocol
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Reagent Mixing: In a microwave vial or Schlenk tube, combine 4-(5-bromo-2-methylphenylsulfonyl)morpholine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (typically in a 4:1 or 5:1 v/v ratio). Self-Validation Check: Degassing (via freeze-pump-thaw or argon sparging) is critical to prevent the premature oxidation of the Pd(0) active catalyst species.
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Catalyst Introduction: Add the palladium catalyst, Pd(dppf)Cl2 (0.05 equiv), under a positive stream of argon.
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Heating: Seal the vessel and heat the reaction mixture to 90–100 °C for 4–12 hours (or via microwave irradiation at 110 °C for 30 minutes).
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Work-up: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.
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Purification: Purify the resulting diversified sulfonamide via flash chromatography or preparative HPLC.
Caption: Downstream diversification via Pd-catalyzed Suzuki-Miyaura cross-coupling.
References
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Title: 4-(5-broMo-2-Methylphenylsulfonyl)Morpholine - Physico-chemical Properties Source: ChemBK URL: [Link]
- Title: WO2022208499A1 - Novel sulfonamide series of qr2 inhibitors to tackle oxidative stress and cognitive decline Source: Google Patents URL
